molecular formula C11H8BrNO2 B1393959 Methyl 8-Bromoquinoline-5-carboxylate CAS No. 253787-45-0

Methyl 8-Bromoquinoline-5-carboxylate

Cat. No. B1393959
M. Wt: 266.09 g/mol
InChI Key: CSGDGTYOZTXOBR-UHFFFAOYSA-N
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Description

“Methyl 8-Bromoquinoline-5-carboxylate” is a chemical compound with the CAS Number: 253787-45-0 . Its molecular weight is 266.09 . The IUPAC name for this compound is methyl 8-bromo-5-quinolinecarboxylate .


Synthesis Analysis

The synthesis of “Methyl 8-Bromoquinoline-5-carboxylate” involves the reaction of 5-bromoquinoline-8-carboxylic acid with potassium carbonate and methyl iodide in DMF at 45°C for 36 hours . The reaction mixture is then cooled, filtered, and the filtrate is extracted with ethyl acetate .


Molecular Structure Analysis

The InChI code for “Methyl 8-Bromoquinoline-5-carboxylate” is 1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

“Methyl 8-Bromoquinoline-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

“Methyl 8-Bromoquinoline-5-carboxylate” is a solid at room temperature . It has a boiling point of 383.1°C at 760 mmHg . The compound is sealed in dry and stored at room temperature .

Scientific Research Applications

Derivative Synthesis and Characterization

  • Synthesis of Bifunctional Derivatives : Methyl and ethyl 8-methylquinoline-5-carboxylates were synthesized from 8-methyl-5-cyanoquinoline. These derivatives were used to introduce a methylamino group and synthesize N-acyl derivatives, hydrazides, amides, and anilides of 8-methylquinoline-5-carboxylic acid as model compounds (Gracheva, Kovel'man, & Tochilkin, 1982).

  • Fluorescent Brightening Agents : 2-Aryl-6-substituted quinolines, derived from the condensation of 5-bromoisatin with aryl methyl ketones, were studied for their potential as fluorescent brightening agents. This research included derivatives of quinoline-8-carboxylate (Rangnekar & Shenoy, 1987).

Therapeutic and Biochemical Applications

  • Inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1) : A series of quinoline-8-carboxamides, including derivatives of 8-bromoquinoline-5-carboxylate, were designed and synthesized as inhibitors of PARP-1, an enzyme target in drug design for various therapeutic activities (Lord, Mahon, Lloyd, & Threadgill, 2009).

Photolabile Protecting Groups

  • Photolabile Protecting Group for Carboxylic Acids : The synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) were described. BHQ showed greater single photon quantum efficiency than other esters and had sensitivity to multiphoton-induced photolysis, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Metal Complex Synthesis

  • Synthesis of Metal Complexes : Novel ligand 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) was synthesized for creating metal complexes with various divalent transition metals. These complexes were investigated for their physicochemical and antimicrobial properties (Patel & Patel, 2017).

Chemical and Corrosion Inhibition Studies

  • Corrosion Inhibition : 8-Hydroxyquinoline derivatives, including those related to 8-bromoquinoline-5-carboxylate, were synthesized and studied for their effectiveness in inhibiting acidic corrosion of mild steel. Experimental and computational studies supported these findings (Rbaa et al., 2018).

properties

IUPAC Name

methyl 8-bromoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGDGTYOZTXOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676542
Record name Methyl 8-bromoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-Bromoquinoline-5-carboxylate

CAS RN

253787-45-0
Record name Methyl 8-bromoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Delcamp, A Yella, MK Nazeeruddin, M Grätzel - scholar.archive.org
… were used as received: 4H-cyclopenta[2,1-b:3,4-b']dithiophene (Astar Pharmaceuticals), methyl 5-bromopyrazine-2-carboxylate (Astatech, Inc.), methyl 8-bromoquinoline-5-carboxylate (…
Number of citations: 0 scholar.archive.org

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